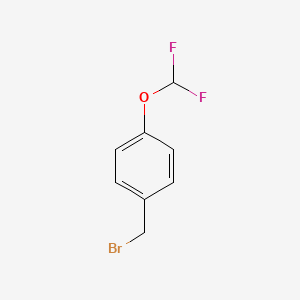

4-(Difluoromethoxy)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNMJBFIRKAQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371759 | |

| Record name | 4-(Difluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3447-53-8 | |

| Record name | 4-(Difluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl bromide: Synthesis, Reactivity, and Applications

Abstract

4-(Difluoromethoxy)benzyl bromide is a pivotal fluorinated building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure, featuring a reactive benzylic bromide and a unique difluoromethoxy group, offers a compelling combination of properties that enhance molecular stability, lipophilicity, and reactivity.[1][2][3] This guide provides an in-depth analysis of the compound's physicochemical properties, details a robust synthetic protocol, explores its reactivity from a mechanistic standpoint, and highlights its significant applications in drug discovery and beyond.[1] The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable, field-proven insights.

Molecular Overview and Physicochemical Properties

The utility of this compound stems directly from its distinct chemical architecture. It consists of a benzene ring substituted at the 1- and 4-positions with a bromomethyl (-CH₂Br) group and a difluoromethoxy (-OCHF₂) group, respectively.

-

The Bromomethyl Group : This functional group renders the benzylic carbon highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2).[4] This reactivity is the primary reason it is a versatile alkylating agent for introducing the 4-(difluoromethoxy)benzyl moiety.[1]

-

The Difluoromethoxy Group : This moiety is a critical bioisostere for other functional groups like methoxy or hydroxyl groups. The presence of two fluorine atoms imparts unique electronic properties. Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect, which can modulate the reactivity of the aromatic ring and the benzylic position.[3][5] Furthermore, this group significantly increases the lipophilicity and metabolic stability of parent molecules, which are highly desirable traits in drug candidates.[2]

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3447-53-8 | [1][6][7][8] |

| Molecular Formula | C₈H₇BrF₂O | [1][9] |

| Molecular Weight | 237.04 g/mol | [1][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |

| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [1][9][10] |

| Density | ~1.57 g/cm³ | [1][10] |

| Refractive Index (n20D) | ~1.52 | [1][11] |

| Solubility | Slightly soluble in water | [9][11] |

| Key Hazard | Lachrymatory and Corrosive | [9][11][12][13] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the radical bromination of the corresponding toluene precursor, 4-(difluoromethoxy)toluene. This method is highly selective for the benzylic position over aromatic bromination.

Synthetic Strategy: Radical Bromination

The chosen methodology relies on the free-radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of Br₂ in the reaction mixture, which favors benzylic substitution over competing reactions.

Detailed Experimental Protocol

Reaction: Radical Bromination of 4-(difluoromethoxy)toluene

-

Reagent Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(difluoromethoxy)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

-

Initiation : Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Reaction Execution : Heat the mixture to reflux (approximately 77-80°C for CCl₄ or benzene) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. A successful reaction is often indicated by the succinimide byproduct floating to the top of the solvent.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Purification : Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Further purification is typically achieved via vacuum distillation to afford the final product as a clear, colorless to light yellow liquid.[1][14]

Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as two doublets in the δ 7.0-7.4 ppm region, and the difluoromethoxy proton (-OCHF₂) will present as a triplet (due to coupling with fluorine) around δ 6.5 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show the benzylic carbon around δ 32 ppm and the difluoromethoxy carbon as a triplet around δ 116 ppm.

-

Mass Spectrometry : GC-MS analysis will confirm the molecular weight, showing the molecular ion peak [M]+ corresponding to its isotopic pattern for bromine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The Benzylic Bromide as an Electrophile

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. This position is highly activated towards both Sₙ1 and Sₙ2 pathways.[4]

-

Sₙ2 Reactivity : Benzylic halides are exceptionally reactive in Sₙ2 reactions. The transition state is stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the aromatic ring, which delocalizes the charge and lowers the activation energy.[4] The dual electronic effects of the para-fluoro substituent in compounds like 4-fluorobenzyl bromide (inductive withdrawal and mesomeric donation) can subtly influence this reactivity.[5]

-

Sₙ1 Reactivity : Should the reaction conditions favor an Sₙ1 pathway (e.g., polar protic solvent, weak nucleophile), the resulting benzyl carbocation is significantly stabilized by resonance, with the positive charge delocalized throughout the benzene ring.

The difluoromethoxy group, being electron-withdrawing, can slightly decrease the stability of the carbocation intermediate in an Sₙ1 reaction but can make the benzylic carbon more electrophilic, potentially favoring the Sₙ2 pathway.

Typical Sₙ2 Reaction Mechanism

Caption: Concerted Sₙ2 mechanism for nucleophilic substitution.

Applications in Research and Development

This compound is a valuable reagent used across various scientific disciplines.[1]

-

Pharmaceutical Synthesis : This is its most prominent application. The compound serves as a key intermediate for introducing the difluoromethoxybenzyl group into potential drug molecules.[1][9] This moiety is often incorporated to enhance metabolic stability, improve lipophilicity (which can aid in crossing biological membranes), and increase binding affinity to target receptors.[2] It is particularly useful in the development of agents for neurological and cardiovascular conditions.[1]

-

Agrochemicals : Similar to pharmaceuticals, the fluorinated group can enhance the potency and environmental persistence of pesticides and herbicides.[3][9]

-

Materials Science : The unique properties imparted by the difluoromethoxy group are also leveraged in materials science. It can be used to modify polymers to enhance thermal stability and chemical resistance.[1]

-

Organic Chemistry Research : As a versatile reagent, it enables chemists to explore new reaction pathways and develop novel compounds with unique electronic and steric properties.[1]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazard Identification : The compound is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[9][11][13] It can cause severe skin burns and eye damage upon contact.[12][13][15]

-

Handling Protocols :

-

Always handle this chemical inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][15] A face shield is also recommended.

-

Avoid inhalation of vapors. If exposure limits are exceeded, use an approved respirator.[12][16]

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] For eye contact, rinse cautiously with water for several minutes.[12][15] Seek immediate medical attention in both cases.[12]

-

-

Storage and Disposal :

-

Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][9]

-

Keep the container tightly sealed and away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

-

Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in molecular design. Its well-defined reactivity, combined with the advantageous properties of the difluoromethoxy group, secures its role as a high-value building block in the synthesis of advanced pharmaceuticals, agrochemicals, and materials. A thorough understanding of its synthesis, handling, and reaction mechanisms is essential for any researcher looking to leverage its unique capabilities to accelerate their development programs.

References

-

Sciedco. (n.d.). This compound, Min. 98.0 (GC), 5 g. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)benzyl bromide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

-

Capot Chemical. (2014). MSDS of 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry: The Role of Fluorine in 4-(Trifluoromethoxy)benzyl Bromide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7BrF2O). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link]

- Jadhav, S. N., et al. (2015). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

-

ScienceDirect. (n.d.). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 3447-53-8 | TCI EUROPE N.V. [tcichemicals.com]

- 7. sciedco.ca [sciedco.ca]

- 8. 4-Difluoromethoxy-benzyl-bromide – Juvenus Drugs [juvenusdrugs.com]

- 9. This compound | 3447-53-8 [chemicalbook.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. parchem.com [parchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. prepchem.com [prepchem.com]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.com [capotchem.com]

4-(Difluoromethoxy)benzyl bromide CAS number

An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl bromide (CAS: 3447-53-8): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, identified by CAS Number 3447-53-8, is a specialized fluorinated organic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive benzylic bromide and a difluoromethoxy (-OCF₂H) group, provides a unique combination of properties that are highly advantageous in modern drug design. The difluoromethoxy moiety serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability, enhanced membrane permeability, and optimized binding affinity to biological targets.[1][3]

This technical guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, providing a robust protocol for its synthesis, outlining its primary applications in medicinal chemistry, and summarizing critical safety and handling procedures.

Physicochemical and Spectroscopic Properties

The effective use of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These parameters govern its reactivity, storage requirements, and appropriate analytical methods for characterization. The properties of this compound are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3447-53-8 | [1][2][4][5] |

| Molecular Formula | C₈H₇BrF₂O | [1][2][6] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [1][6] |

| Density | ~1.57 g/cm³ | [1][6] |

| Refractive Index (n²⁰/D) | ~1.52 | [1][2] |

| Purity | ≥ 98% (by GC) | [1][4][5] |

| IUPAC Name | 1-(bromomethyl)-4-(difluoromethoxy)benzene | [6] |

| Solubility | Slightly soluble in water | [2] |

The benzylic bromide functional group makes the compound a potent electrophile, susceptible to nucleophilic substitution, while the difluoromethoxy group is chemically robust under most synthetic conditions. Its lachrymatory nature necessitates careful handling in a well-ventilated fume hood.[2]

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a definitive purification endpoint.

Materials:

-

4-(Difluoromethoxy)toluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

-

Charging Reagents: To the flask, add 4-(difluoromethoxy)toluene (1.0 eq) and anhydrous carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction is often initiated with a bright lamp to facilitate radical formation.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A key indicator is the consumption of the starting material. The reaction is also visually complete when the dense succinimide byproduct floats to the surface.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any trace HBr) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a light-yellow oil. High purity (>98%) can be achieved by vacuum distillation. [1]Collect the fraction boiling at the appropriate temperature and pressure (e.g., 52 °C @ 0.2 mmHg). [1]9. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Core Applications in Medicinal Chemistry

The primary utility of this compound is as an alkylating agent to introduce the 4-(difluoromethoxy)benzyl moiety into a target molecule. [1]This is almost exclusively achieved via nucleophilic substitution (Sₙ2) reactions.

The Strategic Value of the -OCF₂H Group:

-

Metabolic Blocker: The C-F bonds are exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

-

Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its intracellular target. [3]* Conformational Control: The steric bulk and electronic properties of the group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape for optimal receptor binding. [3]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)benzyl bromide

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for various functional groups, such as the methoxy or hydroxyl moieties. Its unique electronic properties and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-(Difluoromethoxy)benzyl bromide is a key building block that enables the introduction of this valuable functional group into a wide array of molecular scaffolds.[1][2] This versatile reagent is instrumental in the synthesis of novel therapeutic agents and advanced materials.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying chemical principles, a detailed experimental protocol, and essential characterization techniques. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate in their work.

Core Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations of this compound is paramount for its successful application and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrF₂O | [1][2] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 52 °C @ 0.2 mmHg | [1] |

| Density | ~1.57 g/mL | [1] |

| Refractive Index (n²⁰/D) | ~1.52 | [1] |

| CAS Number | 3447-53-8 | [1][2] |

| Solubility | Sparingly soluble in water | [2] |

| Storage Conditions | 2-8 °C under an inert atmosphere | [1] |

Safety Profile: this compound is a corrosive and lachrymatory substance.[2] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For analogous compounds, such as 4-(Trifluoromethoxy)benzyl bromide, the hazard classifications include Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[3]

Synthetic Pathway: The Wohl-Ziegler Bromination

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 4-(difluoromethoxy)toluene at the benzylic position. This transformation is a classic example of the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

The reaction proceeds via a free-radical chain mechanism. The initiator, typically a peroxide or an azo compound like 2,2'-azobis(2-methylpropionitrile) (AIBN), undergoes homolytic cleavage upon heating or photochemical irradiation to generate radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of 4-(difluoromethoxy)toluene, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the desired product and a new bromine radical, which propagates the chain reaction.

Sources

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzyl bromide is a key building block in modern organic synthesis, valued for its unique combination of a reactive benzylic bromide and a difluoromethoxy-substituted aromatic ring. This versatile intermediate is instrumental in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a subject of considerable interest in medicinal chemistry and materials science.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound, delves into the experimental methodologies for their determination, and discusses the interpretation of its spectral data. The information presented herein is intended to equip researchers with the foundational knowledge required for the safe and effective handling and application of this important synthetic intermediate.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrF₂O | [1][2] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 52 °C at 0.2 mmHg | [1] |

| Density | 1.57 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.52 | [1] |

| CAS Number | 3447-53-8 | [1][2] |

| Solubility | Slightly soluble in water | [2] |

Experimental Methodologies and Scientific Rationale

The accurate determination of physical properties is paramount for the successful application of any chemical compound in synthesis and analysis. This section outlines the standard experimental protocols for measuring the key physical parameters of this compound, emphasizing the scientific principles that underpin these techniques.

Boiling Point Determination Under Reduced Pressure

The reported boiling point of this compound is 52 °C at 0.2 mmHg.[1] Distillation at reduced pressure is a critical technique for compounds that are thermally sensitive or have high boiling points at atmospheric pressure.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid under reduced pressure.

Causality Behind Experimental Choices:

-

Reduced Pressure: Applying a vacuum is essential to prevent the decomposition of this compound at higher temperatures that would be required for boiling at atmospheric pressure.

-

Boiling Chips: These are added to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings and potential hazards.

-

Gradual Heating: Slow and controlled heating allows for the establishment of a stable equilibrium between the liquid and vapor phases, which is crucial for an accurate boiling point measurement.

-

Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

Solubility Determination

This compound is described as "slightly soluble in water".[2] A qualitative assessment of solubility is a fundamental first step in characterizing a new compound, providing insights into its polarity and potential applications.

Experimental Protocol: Qualitative Solubility Test

-

Sample Preparation: Place approximately 0.1 mL of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of deionized water to the test tube.

-

Mixing: Agitate the test tube vigorously for 1-2 minutes.

-

Observation: Observe the mixture for any signs of dissolution, such as the disappearance of the organic layer or the formation of a homogeneous solution. The presence of two distinct layers indicates insolubility or slight solubility.

Trustworthiness of the Protocol: This simple, direct observation method is a reliable initial screening for solubility. For a more quantitative measure, techniques such as UV-Vis spectroscopy or HPLC could be employed to determine the concentration of the compound in the aqueous phase after saturation.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic physical property that is sensitive to temperature and the wavelength of light used. The reported refractive index for this compound is 1.52 at 20 °C using the sodium D-line (n²⁰/D).[1]

Logical Relationship: Refractive Index Measurement

Caption: Logical flow of measuring the refractive index using an Abbe refractometer.

Expertise in Interpretation:

-

A refractive index value is a sensitive indicator of purity. Impurities can cause a significant deviation from the literature value.

-

The temperature must be precisely controlled, as the refractive index of most liquids decreases with increasing temperature. The notation "n²⁰/D" specifies a measurement at 20 °C using the sodium D-line (589 nm).

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. Due to the limited availability of publicly accessible experimental spectra for this compound, this section provides predicted spectral data and an analysis of the expected key features.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.4-7.2 (m, 4H): Aromatic protons of the benzene ring. The substitution pattern will lead to a complex multiplet.

-

δ ~6.5 (t, J ≈ 74 Hz, 1H): The proton of the difluoromethoxy group (-OCHF₂). The large coupling constant is characteristic of coupling to two fluorine atoms.

-

δ ~4.5 (s, 2H): The benzylic protons of the -CH₂Br group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-140: Aromatic carbons attached to the difluoromethoxy group and the benzylic carbon.

-

δ ~130-120: Other aromatic carbons.

-

δ ~115 (t, J ≈ 260 Hz): Carbon of the difluoromethoxy group (-OCHF₂). The large coupling constant is due to the one-bond coupling with the two fluorine atoms.

-

δ ~33: Benzylic carbon of the -CH₂Br group.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) |

| 1600-1450 | Aromatic C=C Ring Stretch |

| 1250-1000 | C-O Stretch (Ether) and C-F Stretch |

| 700-550 | C-Br Stretch |

The presence of strong absorptions in the 1250-1000 cm⁻¹ region will be characteristic of the C-O and C-F bonds of the difluoromethoxy group.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Class: Corrosive.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8 °C.[1]

Conclusion

This compound is a valuable synthetic intermediate with a unique set of physical properties that make it highly useful in the fields of pharmaceutical development and materials science. A thorough understanding of its physical characteristics, the experimental methods used for their determination, and its spectral properties is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of these core attributes to support the work of scientists and researchers.

References

Sources

An In-depth Technical Guide to the Spectral Data of 4-(Difluoromethoxy)benzyl bromide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-(Difluoromethoxy)benzyl bromide (CAS No. 3447-53-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of experimental spectra in the public domain, this guide leverages predictive models and comparative analysis with structurally analogous compounds to offer a comprehensive interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this important building block.

Introduction: The Significance of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-(difluoromethoxy)benzyl moiety. The difluoromethoxy group (-OCHF₂) is a bioisostere of the methoxy and hydroxy groups, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules.[1] These properties make it a desirable feature in the design of novel therapeutic agents. The benzylic bromide provides a reactive site for nucleophilic substitution, enabling its conjugation to a wide range of molecular scaffolds.

Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a foundational understanding of its spectral characteristics.

Molecular Structure

Figure 2: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |

| 2980-2850 | C-H stretch | Benzylic (-CH₂) | Weak |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring | Strong-Medium |

| 1250-1200 | C-O stretch | Aryl Ether (asymmetric) | Strong |

| 1150-1050 | C-F stretch | Difluoromethoxy (-CF₂) | Strong |

| 1050-1000 | C-O stretch | Aryl Ether (symmetric) | Medium |

| 850-750 | C-H out-of-plane bend | 1,4-disubstituted aromatic | Strong |

| 700-550 | C-Br stretch | Alkyl Bromide | Medium |

The presence of strong absorptions in the 1250-1050 cm⁻¹ range due to the C-O and C-F stretching vibrations of the difluoromethoxy group is a key diagnostic feature.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₇BrF₂O). Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M⁺ and M+2).

-

M⁺ (C₈H₇⁷⁹BrF₂O): m/z ≈ 236

-

M+2 (C₈H₇⁸¹BrF₂O): m/z ≈ 238

-

-

Base Peak: The most abundant fragment is predicted to be the 4-(difluoromethoxy)benzyl cation, formed by the loss of the bromine radical.

-

[M-Br]⁺: C₈H₇F₂O⁺, m/z ≈ 157

-

-

Other Key Fragments:

-

Loss of the difluoromethoxy group: [M-OCHF₂]⁺, C₇H₆Br⁺, m/z ≈ 169/171

-

Tropylium ion rearrangement from the benzyl cation is less likely due to the substituent, but fragments corresponding to the aromatic ring may be observed.

-

Predicted Fragmentation Pathway

Figure 3: Predicted major fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum for the chromatographic peak corresponding to the compound of interest.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are based on fundamental principles and comparison with analogous structures. These data serve as a valuable reference for the identification and quality control of this important synthetic intermediate. Researchers are encouraged to use this guide as a baseline for the interpretation of experimentally acquired data.

References

-

NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

-

Brainly. The base peak in the mass spectrum of benzyl bromide (PhCH₂Br) has a m/z of 91. Draw the structure of this fragment ion. [Link]

Sources

1H NMR spectrum of 4-(Difluoromethoxy)benzyl bromide

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Difluoromethoxy)benzyl bromide

Introduction

This compound (CAS No: 3447-53-8) is a crucial fluorinated building block in modern synthetic chemistry.[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the difluoromethoxy (-OCHF₂) group is strategically employed to enhance metabolic stability, binding affinity, and lipophilicity without the significant electronic perturbation associated with the trifluoromethyl group.[2] The presence of the reactive benzyl bromide moiety facilitates its use in a wide array of nucleophilic substitution reactions.[2]

Given its role as a key intermediate, unambiguous structural verification and purity assessment are paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by spectral data from analogous structures. We will deconstruct the spectrum signal by signal, explaining the causal factors behind the observed chemical shifts, coupling patterns, and integrations.

Molecular Structure and Proton Environments

The chemical structure of this compound contains four distinct proton environments, which give rise to four unique signals in the ¹H NMR spectrum. The para-substitution on the benzene ring creates a plane of symmetry, rendering the two protons ortho to the -OCHF₂ group chemically equivalent (Hᶜ), and similarly, the two protons ortho to the -CH₂Br group equivalent (Hᵇ).

Figure 1: Molecular structure of this compound with unique proton environments labeled.

Theoretical ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum is derived from understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift) and how neighboring nuclear spins interact (spin-spin coupling).

Pillar 1: Chemical Shift (δ)

Chemical shifts are reported in parts per million (ppm) and are influenced by the shielding and deshielding effects of adjacent atoms and functional groups.[3]

-

Difluoromethoxy Proton (Hᵃ): The single proton on the difluoromethoxy group is directly attached to a carbon bonded to one oxygen and two highly electronegative fluorine atoms. This creates a powerful deshielding environment, shifting its resonance significantly downfield. Based on analogous compounds, this signal is expected to appear as a triplet in the range of δ 6.5 - 6.8 ppm .[4][5]

-

Aromatic Protons (Hᵇ, Hᶜ): The benzene ring is para-substituted, which typically results in an AA'BB' spin system that often simplifies to two distinct doublets.[6] The -OCHF₂ group is strongly electron-withdrawing, deshielding the ortho protons (Hᶜ). The -CH₂Br group is also electron-withdrawing but to a lesser extent. Therefore, the protons ortho to the more strongly withdrawing difluoromethoxy group (Hᶜ) are expected to be further downfield than those ortho to the bromomethyl group (Hᵇ). Drawing a parallel with 4-(trifluoromethoxy)benzyl bromide, where the aromatic signals appear at δ 7.40 and 7.17 ppm[7], we can predict:

-

Hᶜ: A doublet around δ 7.4 - 7.5 ppm .

-

Hᵇ: A doublet around δ 7.1 - 7.2 ppm .

-

-

Benzylic Protons (Hᵈ): These two equivalent protons are on a carbon adjacent to an electronegative bromine atom and the aromatic ring. This environment causes a moderate deshielding effect. The chemical shift for the benzylic protons in benzyl bromide itself is around δ 4.4 ppm[8], and for 4-(trifluoromethoxy)benzyl bromide, it is δ 4.45 ppm.[7] Therefore, the Hᵈ protons are expected to appear as a singlet in the range of δ 4.4 - 4.6 ppm .

Pillar 2: Spin-Spin Coupling (J)

Spin-spin coupling results in the splitting of a signal into multiple lines (a multiplet) and provides information about adjacent, non-equivalent nuclei.

-

Hᵃ (t, ²JHF): The most characteristic feature of the -OCHF₂ group is the coupling of the proton to the two fluorine-19 nuclei. According to the 2nI+1 rule, where n=2 (number of fluorine atoms) and I=1/2 (spin of ¹⁹F), the signal is split into a triplet (22½ + 1 = 3). The through-bond coupling constant between hydrogen and fluorine across two bonds (²JHF) is typically very large, on the order of 70-75 Hz .[4][5] This large coupling constant is a definitive diagnostic marker.

-

Hᵇ and Hᶜ (d, ³JHH): These aromatic protons are coupled to each other. The coupling between adjacent (ortho) protons on a benzene ring typically results in a coupling constant (³JHH) of 7-9 Hz , leading to the appearance of two distinct doublets.[9]

-

Hᵈ (s): The benzylic protons (Hᵈ) have no adjacent, non-equivalent proton neighbors. Therefore, they do not experience H-H coupling and will appear as a sharp singlet.

Pillar 3: Integration

The area under each signal is proportional to the number of protons it represents.[3] For this compound, the expected relative integral ratio is:

Hᵃ : Hᵇ : Hᶜ : Hᵈ = 1 : 2 : 2 : 2

Simulated ¹H NMR Data Summary

The predicted spectral parameters are consolidated in the table below. This serves as a benchmark for the evaluation of experimental data.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hᵃ | 6.5 – 6.8 | Triplet (t) | ²JHF ≈ 72 | 1H | -OCH F₂ |

| Hᶜ | 7.4 – 7.5 | Doublet (d) | ³JHH ≈ 8 | 2H | ArH (ortho to OCHF₂) |

| Hᵇ | 7.1 – 7.2 | Doublet (d) | ³JHH ≈ 8 | 2H | ArH (ortho to CH₂Br) |

| Hᵈ | 4.4 – 4.6 | Singlet (s) | N/A | 2H | -CH ₂Br |

Experimental Protocol: Acquiring the ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.

1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is effective at dissolving the analyte and has minimal overlapping signals.[10] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to δ 0.00 ppm is required. Note: Modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[6] d. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup & Data Acquisition (300-500 MHz Spectrometer): a. Insert the sample into the NMR spectrometer. b. Allow the sample temperature to equilibrate to the probe temperature, typically 25 °C (298 K).[11] c. Perform standard tuning and matching of the probe for the ¹H frequency. d. Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak. e. Set the acquisition parameters:

- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

- Number of Scans (NS): 8 to 16 scans.

- Relaxation Delay (D1): 2-5 seconds to allow for adequate T₁ relaxation.

- Acquisition Time (AQ): 2-4 seconds.

3. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift axis using TMS (δ 0.00 ppm) or the residual CDCl₃ signal (δ 7.26 ppm). e. Integrate all signals and normalize the values to obtain the relative proton ratios. f. Pick and label the peaks, identifying their chemical shifts and coupling constants.

Data Interpretation and Structural Verification

An experimental spectrum should be analyzed by systematically matching its features to the predicted data.

-

Identify the Diagnostic Signals: First, locate the most characteristic peaks. The triplet between δ 6.5-6.8 ppm with a large coupling constant (~72 Hz) is the definitive signal for the -OCHF₂ proton (Hᵃ) . The sharp singlet between δ 4.4-4.6 ppm confirms the presence of the isolated benzylic methylene group (-CH₂Br, Hᵈ) .

-

Analyze the Aromatic Region: In the region of δ 7.0-7.6 ppm, look for two doublets. The downfield doublet (δ ~7.45 ppm) corresponds to the Hᶜ protons ortho to the -OCHF₂ group. The upfield doublet (δ ~7.15 ppm) corresponds to the Hᵇ protons ortho to the -CH₂Br group. The coupling constant for both doublets should be identical and in the range of 8 Hz.

-

Verify Integration: Check that the integral ratios of the four signals conform to the expected 1:2:2:2 ratio. This confirms the relative number of protons in each environment and rules out significant impurities.

By confirming the presence, position, multiplicity, coupling constants, and integration of all four signals, the structure of this compound can be unequivocally verified.

Conclusion

The ¹H NMR spectrum of this compound provides a rich set of data that allows for its unambiguous identification. The key spectral fingerprints are the downfield triplet (δ ~6.6 ppm, J ~72 Hz) characteristic of the -OCHF₂ proton, a singlet (δ ~4.5 ppm) for the benzylic protons, and two doublets in the aromatic region (δ ~7.4 and ~7.1 ppm). A thorough understanding of these features, as outlined in this guide, empowers researchers, scientists, and drug development professionals to confidently verify the structure and assess the purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

Sources

- 1. This compound | 3447-53-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]

- 8. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Difluoromethoxy)benzyl bromide

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(Difluoromethoxy)benzyl bromide, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹³C NMR spectrum of this fluorinated compound, emphasizing the unique spectral signatures imparted by the difluoromethoxy group.

Introduction: The Structural Significance of this compound

This compound (CAS No. 3447-53-8) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-(difluoromethoxy)benzyl moiety into a target molecule.[1][2][3][4] The difluoromethoxy group is of particular interest in medicinal chemistry as it can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without drastically altering its steric profile. Consequently, a thorough structural characterization of this reagent is paramount, with ¹³C NMR spectroscopy serving as a cornerstone analytical technique.

The presence of fluorine atoms introduces both challenges and unique opportunities in ¹³C NMR analysis. The large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) can lead to complex splitting patterns that, if not properly understood, can complicate spectral interpretation.[5][6] However, these same couplings provide invaluable structural information, confirming the presence and connectivity of the fluorinated group. This guide will illuminate these complexities and provide a clear framework for a confident spectral assignment.

Predicted ¹³C NMR Spectrum of this compound

While an experimentally acquired spectrum is the gold standard, a robust prediction based on analogous structures and established principles of NMR spectroscopy provides a powerful tool for analysis. The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for this compound in deuterated chloroform (CDCl₃).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |

| -OCHF₂ | ~113-116 | Triplet | ¹JCF ≈ 255-260 Hz |

| -CH₂Br | ~32-34 | Singlet | - |

| C1 | ~137-139 | Singlet (or very small triplet) | ⁴JCF ≈ 1-2 Hz |

| C2, C6 | ~130-132 | Singlet | - |

| C3, C5 | ~116-118 | Triplet | ³JCF ≈ 3-4 Hz |

| C4 | ~151-153 | Triplet | ²JCF ≈ 9-11 Hz |

Note: These predictions are based on data from structurally similar compounds, including 4-(trifluoromethoxy)benzyl bromide and 4-(difluoromethoxy)benzonitrile.[7]

Experimental Protocol for ¹³C NMR Acquisition

A standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of this compound is detailed below. This protocol is designed for a modern NMR spectrometer and assumes a basic level of operational familiarity.[8][9][10][11]

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities.[1][2][4]

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common, relatively non-reactive solvent for this type of compound and its residual ¹³C signal at approximately 77.16 ppm provides a convenient internal reference.[12][13][14][15]

-

Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃. A higher concentration is generally preferred for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Sample Tube: Use a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

Spectrometer Setup and Acquisition Parameters

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Locking: Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Mode: Acquire the spectrum using a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 220 ppm).

-

Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For the specified concentration, 1024 to 4096 scans should be sufficient.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons and the carbon of the difluoromethoxy group.

-

Temperature: Maintain a constant temperature, typically 298 K.

In-Depth Spectral Analysis and Interpretation

A detailed analysis of the predicted ¹³C NMR spectrum of this compound is presented below, explaining the rationale behind the chemical shift and coupling constant predictions.

The Difluoromethoxy Carbon (-OCHF₂)

The carbon of the difluoromethoxy group is the most characteristic signal in the spectrum.

-

Chemical Shift: This carbon is expected to resonate at approximately 113-116 ppm . Its chemical shift is significantly influenced by the two directly attached, highly electronegative fluorine atoms.

-

Multiplicity and Coupling Constant: Due to coupling with the two fluorine atoms (spin I = 1/2), this carbon signal will appear as a triplet . The one-bond carbon-fluorine coupling constant (¹JCF) is expected to be large, in the range of 255-260 Hz . This large coupling is a hallmark of geminal difluoro compounds.[7]

The Benzylic Carbon (-CH₂Br)

-

Chemical Shift: The benzylic carbon is attached to an electronegative bromine atom and the aromatic ring. Its chemical shift is predicted to be in the range of 32-34 ppm .

-

Multiplicity: As this carbon is not directly coupled to fluorine, it will appear as a singlet in the proton-decoupled ¹³C NMR spectrum.

The Aromatic Carbons

The chemical shifts and multiplicities of the aromatic carbons are influenced by the electronic effects of both the difluoromethoxy and the bromomethyl substituents.

-

C4 (ipso- to -OCHF₂): This carbon, directly attached to the oxygen of the difluoromethoxy group, is expected to be the most downfield of the aromatic signals, around 151-153 ppm . It will appear as a triplet due to a two-bond coupling (²JCF) to the two fluorine atoms, with a coupling constant of approximately 9-11 Hz .[7]

-

C3 and C5 (ortho- to -OCHF₂): These two equivalent carbons are predicted to resonate at approximately 116-118 ppm . They will appear as a triplet due to a three-bond coupling (³JCF) to the fluorine atoms, with a smaller coupling constant of around 3-4 Hz .

-

C2 and C6 (meta- to -OCHF₂): These two equivalent carbons are expected at 130-132 ppm . Any four-bond coupling to the fluorine atoms is likely to be very small or unresolved, so these signals will appear as singlets .

-

C1 (ipso- to -CH₂Br): The chemical shift of this carbon is predicted to be in the range of 137-139 ppm . A very small four-bond coupling to the fluorine atoms (⁴JCF) of around 1-2 Hz might be observable, which could lead to a slight broadening or a very small triplet structure of the singlet.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the through-bond C-F couplings, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key through-bond C-F couplings in this compound.

Conclusion and Future Perspectives

The ¹³C NMR analysis of this compound, while presenting complexities due to carbon-fluorine couplings, offers a wealth of structural information. A thorough understanding of the expected chemical shifts and splitting patterns, as outlined in this guide, is crucial for the unambiguous characterization of this important synthetic building block. The predicted spectral data serves as a reliable reference for researchers, enabling them to confidently identify and assess the purity of this compound in their synthetic endeavors. As the role of organofluorine compounds continues to expand in the pharmaceutical and materials science landscapes, a deep understanding of their NMR spectroscopic properties will remain an indispensable skill for the modern scientist.

References

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

This compound, Min. 98.0 (GC), 5 g || 11. Sciedco. [Link]

-

Simple organofluorine compounds giving field-dependent 13C and 19F NMR spectra with complex patterns: higher order effects and cross-correlated relaxation. PubMed. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

-

Stepbystep procedure for NMR data acquisition. Rutgers University. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between... Pearson. [Link]

-

Deuterated chloroform - Wikipedia. Wikipedia. [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. [Link]

-

15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! JEOL. [Link]

-

13-C NMR Protocol for beginners AV-400. University of California, Irvine. [Link]

-

13C NMR - EPFL. EPFL. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

MSDS of 4-(Trifluoromethoxy)benzyl bromide. Capot Chemical. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Quora. [Link]

-

What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. [Link]

-

Supporting Information. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

13C | chloroform-d | NMR Chemical Shifts. NMRS.io. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

Carbon-fluorine coupling constants, n J CF . ResearchGate. [Link]

-

13C NMR of fluorinated aromatics. IONiC / VIPEr. [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed. [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. BENZOYL BROMIDE(618-32-6) 13C NMR spectrum [chemicalbook.com]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | MDPI [mdpi.com]

- 12. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. acdlabs.com [acdlabs.com]

The Chemist's Compass: A Technical Guide to the Safe Handling and Application of 4-(Difluoromethoxy)benzyl bromide

An In-depth Technical Guide for Researchers

Introduction: A Versatile Reagent with a Demanding Profile

4-(Difluoromethoxy)benzyl bromide is a valuable fluorinated building block in modern organic synthesis.[1] Its unique difluoromethoxy group imparts desirable properties to target molecules, such as enhanced metabolic stability and altered lipophilicity, making it a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Researchers in drug discovery, particularly those working on neurological and cardiovascular agents, frequently utilize this compound to introduce the C₆H₄(OCHF₂)CH₂- moiety.[1] However, its utility is matched by a significant hazard profile. The presence of the benzylic bromide functional group renders the molecule highly reactive and necessitates a comprehensive understanding of its material safety data sheet (MSDS) to ensure safe handling and experimental success.

This guide moves beyond a simple recitation of MSDS sections. It is designed to provide researchers, scientists, and drug development professionals with an in-depth, practical understanding of the risks associated with this compound and to establish robust, self-validating protocols for its use in a laboratory setting. Adherence to these principles is paramount for protecting personnel, preserving the integrity of experiments, and ensuring regulatory compliance.

Section 1: Compound Profile & Physicochemical Characteristics

A foundational understanding of a reagent's physical and chemical properties is the first step in a thorough risk assessment. These characteristics influence storage, handling, and potential reactivity. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3447-53-8 | [1][3] |

| Molecular Formula | C₈H₇BrF₂O | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1] |

| Boiling Point | 52 °C @ 0.2 mmHg; 64-66 °C @ 0.3 mmHg | [1][4] |

| Density | 1.57 g/mL | [1][4] |

| Refractive Index | n20/D 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Slightly soluble in water. | [2] |

Section 2: The Hazard Landscape: A Multi-faceted Risk Profile

This compound is classified as a corrosive, combustible, and lachrymatory substance.[3][5][6] Understanding the causality behind these hazards is critical for implementing effective safety measures.

2.1 Corrosivity and Lachrymatory Effects: The Primary Hazard The most immediate and severe risks are its corrosive properties, causing severe skin burns and serious eye damage.[3][5][7] This is characteristic of benzyl halides, which can react with moisture (hydrolysis), including ambient humidity or moisture on biological tissues, to release hydrobromic acid (HBr), a strong, corrosive acid. This reactivity also explains its potent lachrymatory nature, a property that causes intense tearing and irritation upon even minimal exposure to its vapors.[5][8] Therefore, all handling operations must be conducted within a certified chemical fume hood to prevent inhalation and vapor exposure.

2.2 Incompatibilities and Hazardous Reactivity The compound's reactivity extends to a range of common laboratory chemicals. It is crucial to avoid contact with:

-

Strong Oxidizing Agents, Acids, Bases, and Reducing Agents : These can lead to vigorous, potentially exothermic reactions.[5][9]

-

Moisture and Water : As mentioned, hydrolysis degrades the reagent and produces corrosive HBr gas. This reaction can also lead to pressure buildup in sealed containers.[6][10]

-

Common Metals (except nickel and lead) : Reaction can generate flammable and/or explosive hydrogen gas.[11]

In the event of a fire, thermal decomposition can release highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[5][9]

Section 3: The Pillars of Safe Handling: An Integrated Workflow

A self-validating safety protocol integrates engineering controls, personal protective equipment, and standard operating procedures into a seamless workflow. The objective is to minimize the potential for exposure at every stage of handling.

3.1 Engineering Controls: The First Line of Defense All manipulations of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a properly functioning chemical fume hood.[3] The facility should be equipped with an eyewash station and a safety shower in close proximity to the work area.[8]

3.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier Given the severe corrosive nature of the compound, a comprehensive PPE ensemble is mandatory:

-

Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are required.[3][5]

-

Hand Protection : Wear compatible, heavy-duty protective gloves (e.g., nitrile or neoprene) and inspect them for any signs of degradation before use.[5][7] Always use the proper glove removal technique to avoid skin contact.[7]

-

Body Protection : A lab coat, buttoned fully, is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit is recommended.[5][9]

-

Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5]

3.3 Standard Operating Procedure (SOP) for Handling The following workflow provides a logical sequence for safely handling the reagent.

Caption: Emergency response decision tree for personnel exposure.

4.2 Managing Spills and Accidental Releases In case of a spill, ensure adequate ventilation and evacuate all non-essential personnel from the area. [6]Remove all sources of ignition. Wearing the full PPE described in Section 3.2, contain the spill by soaking it up with an inert absorbent material such as sand, silica gel, or a universal binder. [5][12]Do not use combustible materials like sawdust. Collect the material into a suitable, closed container for disposal as hazardous waste. [5][12] 4.3 Fire-Fighting Strategy For small fires, use carbon dioxide (CO₂) or dry chemical powder. [6]Do not use water, as it can react with the material to liberate corrosive and flammable gases. [6]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][9]

Section 5: Storage and Stability: Preserving Reagent Integrity

Proper storage is crucial not only for safety but also for maintaining the reagent's purity and efficacy.

-

Temperature : Store in a cool, dry, and well-ventilated place. [9]Refrigerated storage (2-8 °C) is often recommended. [1]* Atmosphere : To prevent hydrolysis, store under an inert atmosphere such as nitrogen or argon. [9][10]* Container : Keep the container tightly closed in a designated corrosives area. [5][9]* Signs of Degradation : A significant change in color or the fuming of the material upon opening the container can indicate degradation due to moisture exposure. [10]

Conclusion

This compound is a powerful tool for chemical innovation, but it demands respect and meticulous handling. Its corrosive, lachrymatory, and reactive nature necessitates the stringent use of engineering controls and personal protective equipment. By integrating the principles and protocols outlined in this guide—from preparation and handling to emergency response and storage—researchers can confidently and safely leverage the synthetic potential of this valuable compound, ensuring both personal safety and the integrity of their scientific work.

References

-

PubChem. 4-Chloro-2-(difluoromethoxy)benzyl bromide. Retrieved from [Link]

-

Sciedco. This compound, Min. 98.0 (GC), 5 g. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]

-

Capot Chemical. (2014, July 11). MSDS of 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3447-53-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Reactivity of the difluoromethoxy group

An In-Depth Technical Guide to the Reactivity and Strategic Application of the Difluoromethoxy Group

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[2] This technical guide provides a comprehensive overview of the reactivity of the difluoromethoxy group, detailing its synthesis, its influence on molecular properties, and its subsequent chemical transformations. It is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile moiety.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy group occupies a unique chemical space, bridging the properties of the common methoxy (-OCH₃) and the highly fluorinated trifluoromethoxy (-OCF₃) groups. Its growing prevalence in drug discovery stems from a nuanced balance of electronic and steric effects that can solve common developmental challenges.[3][4] Unlike the methoxy group, it is highly resistant to oxidative O-demethylation, a major metabolic liability for many drug candidates.[5][6] Concurrently, its ability to act as a hydrogen bond donor—a feature absent in the trifluoromethoxy group—allows it to serve as a metabolically stable bioisostere for hydroxyl and thiol groups, preserving or introducing key interactions with biological targets.[7][8][9] Understanding the synthesis and reactivity of the -OCF₂H group is therefore critical to its effective deployment in molecular design.

Physicochemical Properties: A Quantitative Deep Dive

The utility of the difluoromethoxy group is rooted in its distinct physicochemical profile. Its properties are not merely an average of its methoxy and trifluoromethoxy counterparts but are unique in their own right.

-

Lipophilicity and Polarity : The -OCF₂H group moderately increases lipophilicity, with a Hansch-Fujita lipophilicity parameter (π) of approximately +0.2 to +0.6.[3] This is intermediate between the slightly lipophilic methoxy group (π ≈ -0.02) and the highly lipophilic trifluoromethoxy group (π ≈ +1.04).[3] This tunability allows for precise control over a molecule's solubility and membrane permeability.

-

Hydrogen Bonding : The highly polarized C-H bond, influenced by the two strongly electron-withdrawing fluorine atoms, allows the difluoromethoxy group to function as a competent hydrogen bond donor.[7][10] This unique feature among polyfluorinated alkyl ethers enables it to mimic the interactions of hydroxyl, thiol, or amine groups, making it an effective bioisostere.[8]

-

Electronic Effects : The -OCF₂H group is electron-withdrawing, which can significantly influence the pKa of nearby acidic or basic centers, affecting a drug's ionization state at physiological pH.[1][6] This modulation can optimize solubility, target engagement, and pharmacokinetic properties.

| Functional Group | Lipophilicity (π value) | H-Bonding Capability | Key Metabolic Fate |

| -OCH₃ (Methoxy) | ~ -0.02 | H-Bond Acceptor | O-demethylation |

| -OCF₂H (Difluoromethoxy) | ~ +0.4 (avg.) | H-Bond Donor & Acceptor | Metabolically Robust |

| -OCF₃ (Trifluoromethoxy) | ~ +1.04 | H-Bond Acceptor (weak) | Metabolically Robust |

Synthesis of Difluoromethoxy-Containing Molecules: Key Methodologies

The installation of the difluoromethoxy group has evolved from harsh, classical methods to milder, more versatile modern techniques. The predominant strategy involves the reaction of an oxygen nucleophile with a difluorocarbene (:CF₂) equivalent.

O-Difluoromethylation via Difluorocarbene Intermediates

The most common approach for synthesizing difluoromethyl ethers involves the generation of the highly reactive difluorocarbene species, which is then trapped by a phenol or alcohol.[3][11] A variety of reagents have been developed to generate difluorocarbene under different conditions.[12][13]

Caption: General workflow for O-difluoromethylation via difluorocarbene.

Protocol 1: Classical O-Difluoromethylation of Phenols using HCF₂OTf